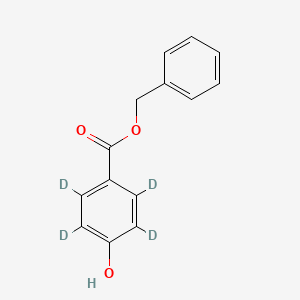

Benzyl 4-hydroxybenzoate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

benzyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6D,7D,8D,9D |

InChI Key |

MOZDKDIOPSPTBH-YKVCKAMESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC2=CC=CC=C2)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzylparaben-d4: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Benzylparaben-d4, a deuterated analog of Benzylparaben, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and primary application as an internal standard in analytical chemistry. Furthermore, it explores the biological activity of its non-deuterated counterpart, Benzylparaben, as an endocrine-disrupting chemical, complete with signaling pathway diagrams.

Chemical Structure and Properties

Benzylparaben-d4 is a stable, isotopically labeled form of Benzylparaben, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Benzylparaben and other parabens in various matrices.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈D₄O₃ | [1] |

| Molecular Weight | 232.27 g/mol | [1] |

| CAS Number | 1219805-81-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point | 170 °C | |

| Water Solubility | 92 mg/L at 25 °C | |

| pKa | 8.18 ± 0.15 | |

| LogP | 2.185 at 25 °C |

Synthesis of Benzylparaben-d4

While specific, detailed protocols for the commercial synthesis of Benzylparaben-d4 are proprietary, a plausible synthetic route involves the esterification of 4-hydroxybenzoic acid-d4 with benzyl alcohol. The deuterated 4-hydroxybenzoic acid can be prepared via methods such as acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-hydroxybenzoic acid using a deuterium source like heavy water (D₂O) under elevated temperature and pressure.

A general approach for the synthesis of deuterated aromatic esters involves the use of a deuterated acid and a corresponding alcohol in the presence of an acid catalyst.

Application in Analytical Chemistry

The primary application of Benzylparaben-d4 is as an internal standard in the quantitative analysis of parabens in complex matrices such as cosmetics, pharmaceuticals, and environmental samples. Its chemical and physical properties are nearly identical to the native analyte, but its increased mass allows for clear differentiation in mass spectrometry.

Experimental Protocol: Quantification of Parabens in Cosmetics by LC-MS/MS

This section outlines a typical experimental protocol for the determination of parabens in cosmetic products using Benzylparaben-d4 as an internal standard.

3.1.1. Sample Preparation

-

Weigh 100 mg of the cosmetic sample (e.g., cream, lotion) into a 5 mL polypropylene tube.

-

Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

-

Spike the sample with a known concentration of Benzylparaben-d4 internal standard solution (e.g., 60 µL of 100 ppm).

-

Sonicate the mixture for 10 minutes to ensure complete dissolution and extraction of the parabens.

-

Centrifuge the sample at 800g for 5 minutes to pellet any solid excipients.

-

Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the parabens.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 2-10 µL.

-

Column Temperature: 25-40 °C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), can be operated in either positive or negative ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for each paraben and for Benzylparaben-d4.

-

3.1.3. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of paraben standards with a constant concentration of the Benzylparaben-d4 internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Biological Activity and Signaling Pathways of Benzylparaben

While Benzylparaben-d4 is primarily used as an analytical standard, its non-deuterated form, Benzylparaben, is known to possess biological activity. It is classified as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen.

The endocrine-disrupting effects of Benzylparaben are primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can trigger both genomic and non-genomic signaling pathways.

Genomic Estrogen Signaling Pathway

The classical, or genomic, pathway involves the binding of Benzylparaben to estrogen receptors in the cytoplasm or nucleus. This binding event initiates a cascade that ultimately alters gene expression.

-

Binding and Dimerization: Benzylparaben enters the cell and binds to an estrogen receptor (ERα or ERβ), causing a conformational change in the receptor. This leads to the dissociation of heat shock proteins and the dimerization of the receptor.

-

Nuclear Translocation: The Benzylparaben-ER dimer translocates into the nucleus.

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the dimer to EREs recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription.

Non-Genomic Estrogen Signaling Pathway

Benzylparaben can also elicit rapid cellular responses through non-genomic pathways. These pathways are initiated by the interaction of Benzylparaben with estrogen receptors located at the cell membrane.

-

Membrane Receptor Binding: Benzylparaben binds to membrane-associated estrogen receptors (mERs).

-

Activation of Kinase Cascades: This binding activates intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways.

-

Downstream Effects: The activation of these kinase cascades leads to a variety of rapid cellular responses, including changes in ion channel activity and the activation of other signaling proteins, which can indirectly influence gene expression.

References

Technical Guide: Benzyl 4-hydroxybenzoate-d4 (CAS: 1219805-81-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 4-hydroxybenzoate-d4, a deuterated analog of Benzylparaben. It is primarily intended for professionals in research and development who require a stable, isotopically labeled internal standard for the quantitative analysis of parabens in various matrices. This document covers the compound's properties, typical applications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Compound Data

This compound is the deuterated form of Benzyl 4-hydroxybenzoate (Benzylparaben), with four deuterium atoms replacing hydrogen atoms on the phenyl ring of the 4-hydroxybenzoate moiety. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of benzylparaben and other related parabens.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1219805-81-8 | [Internal Search] |

| Molecular Formula | C₁₄H₈D₄O₃ | [Internal Search] |

| Molecular Weight | 232.28 g/mol | [Internal Search] |

| Appearance | White to off-white solid | [Internal Search] |

| Purity | Typically ≥98% (chemical), ≥98 atom % D | [Internal Search] |

| Solubility | Soluble in ethanol | [Internal Search] |

| Storage | Store at 2-8°C, protected from light | [Internal Search] |

Table 2: Physicochemical Properties of Unlabeled Benzyl 4-hydroxybenzoate (CAS: 94-18-8) for Reference

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [Internal Search] |

| Molecular Weight | 228.24 g/mol | [Internal Search] |

| Melting Point | 109-112 °C | [Internal Search] |

| Boiling Point | 350.5 °C (predicted) | [Internal Search] |

| Solubility in Water | 9.25 mg/L at 25 °C (estimated) | [Internal Search] |

| logP | 3.57 (estimated) | [Internal Search] |

Synthesis and Isotopic Labeling

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its structural similarity and identical chromatographic behavior to the non-deuterated analyte, combined with its distinct mass, make it an excellent tool for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS analyses.

Key Applications:

-

Pharmacokinetic Studies: Used to quantify the absorption, distribution, metabolism, and excretion (ADME) of benzylparaben in biological matrices such as plasma, urine, and tissue homogenates.

-

Toxicology and Exposure Studies: Enables accurate measurement of benzylparaben levels in human and environmental samples to assess exposure and potential health risks.

-

Formulation Analysis: Employed for quality control to determine the concentration of benzylparaben as a preservative in pharmaceutical and cosmetic formulations.

Experimental Protocols

The following is a representative experimental protocol for the quantification of benzylparaben in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is a composite based on common practices for paraben analysis and should be optimized for specific applications.

Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Benzylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylparaben, the benzyl ester of p-hydroxybenzoic acid, is a widely utilized preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. As with many organic molecules, isotopic labeling, particularly deuteration, offers a powerful tool for various scientific investigations, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. The substitution of protium (¹H) with deuterium (²H) can subtly alter the physicochemical properties of a molecule, which can have significant implications for its biological activity and analytical behavior. This guide provides a comprehensive overview of the physical and chemical properties of both benzylparaben and its deuterated analogue, with a focus on the practical applications for researchers in drug development and related fields.

Physical and Chemical Properties

The introduction of deuterium into the benzylparaben molecule primarily affects its molecular weight and spectral properties. Other physical properties such as melting point, boiling point, and solubility are expected to exhibit minor changes. The exact properties of deuterated benzylparaben will depend on the position and extent of deuterium labeling. For the purposes of this guide, we will consider a hypothetical deuterated benzylparaben where the five protons on the benzyl ring are replaced with deuterium (D5-benzylparaben).

Data Presentation: A Comparative Analysis

The following table summarizes the key physical and chemical properties of benzylparaben and the predicted properties of D5-benzylparaben.

| Property | Benzylparaben | Deuterated Benzylparaben (D5-benzylparaben) |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₇D₅O₃ |

| Molecular Weight | 228.24 g/mol [1][2] | 233.27 g/mol |

| Appearance | White to off-white crystalline powder[3] | White to off-white crystalline powder |

| Melting Point | 109-112 °C[4] | Expected to be slightly higher than the non-deuterated form[5] |

| Boiling Point | 170 °C | Expected to be slightly higher than the non-deuterated form |

| Water Solubility | 92 mg/L (25 °C) | Expected to have slightly different solubility |

| Solubility in Organic Solvents | Soluble in alcohol, ethanol, acetone, and other organic solvents. | Soluble in alcohol, ethanol, acetone, and other organic solvents. |

| pKa | 8.18 ± 0.15 (Predicted) | Expected to be slightly higher (less acidic) |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of benzylparaben and its deuterated analogues. The following are standard experimental protocols that can be adapted for this purpose.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Measurement of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or water bath with temperature control

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the solid compound to a conical flask containing a known volume of distilled water (or a specific buffer).

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and confirming isotopic labeling.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Volumetric flasks and pipettes

Procedure:

-

Dissolve a precisely weighed amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL).

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

For deuterated benzylparaben, the absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum will confirm the labeling. In the ¹³C NMR spectrum, the signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which is essential for confirming deuteration.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI source)

-

Liquid chromatograph (for LC-MS)

-

Syringe pump (for direct infusion)

-

Sample vials

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer either via direct infusion using a syringe pump or through a liquid chromatograph.

-

Acquire the mass spectrum in a suitable ionization mode (positive or negative).

-

The mass spectrum of deuterated benzylparaben will show a molecular ion peak at a higher m/z value corresponding to the increase in mass due to the deuterium atoms. For D5-benzylparaben, the molecular weight will be 5 Daltons higher than the unlabeled compound.

Mandatory Visualizations

Synthesis of Deuterated Benzylparaben

The synthesis of deuterated benzylparaben can be achieved through various methods. One common approach involves the deuteration of the aromatic rings. The following diagram illustrates a conceptual workflow for the synthesis of D5-benzylparaben.

Caption: Conceptual workflow for the synthesis of D5-benzylparaben.

Experimental Workflow for Property Determination

The following diagram outlines the logical flow of experiments to characterize the physical and chemical properties of a newly synthesized batch of deuterated benzylparaben.

Caption: Experimental workflow for property determination.

Signaling Pathway: Benzylparaben as an Endocrine Disruptor

Benzylparaben exerts its endocrine-disrupting effects primarily by mimicking the action of estrogen and interacting with the estrogen receptor (ER). The following diagram illustrates this signaling pathway.

Caption: Benzylparaben's interaction with the estrogen receptor signaling pathway.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4, a deuterated analogue of Benzyl 4-hydroxybenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and stable isotope labeling.

Introduction

Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is the deuterium-labeled form of Benzyl 4-hydroxybenzoate.[1] Stable isotope-labeled compounds, such as this one, are valuable tools in pharmaceutical research.[1] Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, and these labeled compounds are crucial as internal standards for quantitative analysis in clinical mass spectrometry.[1] The synthesis of this compound involves the benzylation of the corresponding deuterated 4-hydroxybenzoic acid.

Product Information:

| Property | Value |

| Chemical Name | Benzyl 4-hydroxybenzoate-2,3,5,6-D4 |

| Synonyms | Benzyl p-Hydroxybenzoate-d4 |

| CAS Number | 1219805-81-8[1] |

| Molecular Formula | C14H8D4O3[1] |

| Molecular Weight | 232.27 g/mol |

Synthesis Pathway

The primary route for the synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4 is through the esterification of 4-Hydroxybenzoic-2,3,5,6-d4 acid with a benzylating agent. The general reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of Benzyl 4-hydroxybenzoate-2,3,5,6-D4.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Benzyl Alcohol

This method involves the direct esterification of 4-hydroxybenzoic acid with benzyl alcohol using a catalyst and a water-carrying agent to drive the reaction to completion.

Materials:

-

4-Hydroxybenzoic-2,3,5,6-d4 acid

-

Benzyl alcohol

-

Dibutyltin oxide or Tetraisopropoxy titanium (Catalyst)

-

Xylene (Water-carrying agent)

-

Nitrogen gas

Procedure:

-

Combine 4-Hydroxybenzoic-2,3,5,6-d4 acid and benzyl alcohol in a molar ratio of 1:4 to 1:5 in a reaction vessel.

-

Add the catalyst (dibutyltin oxide or tetraisopropoxy titanium) in a molar amount of 0.5-1.2% relative to the 4-hydroxybenzoic acid.

-

Add xylene as the water-carrying agent.

-

Heat the mixture under a nitrogen atmosphere with stirring, allowing it to reflux.

-

Continuously remove the water generated during the reaction using a Dean-Stark apparatus.

-

After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture.

-

The product can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis-like Reaction with Benzyl Chloride

This method utilizes benzyl chloride as the benzylating agent in the presence of a base.

Materials:

-

4-Hydroxybenzoic-2,3,5,6-d4 acid

-

Benzyl chloride

-

Potassium carbonate (K2CO3) or another suitable base

-

Solvent (e.g., DMF, Acetone)

-

Phase transfer catalyst (optional)

Procedure:

-

Dissolve 4-Hydroxybenzoic-2,3,5,6-d4 acid in a suitable solvent like DMF or acetone.

-

Add potassium carbonate in excess (e.g., 2-3 equivalents).

-

Add benzyl chloride (1-1.2 equivalents). A phase transfer catalyst can be added to facilitate the reaction.

-

Heat the reaction mixture with stirring for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) or by column chromatography.

Data Presentation

Quantitative data for the synthesis of the deuterated compound is not available in published literature. However, the data for the synthesis of the non-deuterated Benzyl 4-hydroxybenzoate can be used as a reference.

Table 1: Physical and Chemical Properties of Benzyl 4-hydroxybenzoate

| Property | Value | Reference |

| Molecular Formula | C14H12O3 | |

| Molar Mass | 228.24 g/mol | |

| Melting Point | 109-112 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in ethanol |

Table 2: Example Reaction Conditions and Yields for Non-Deuterated Synthesis

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield |

| Acid-Catalyzed Esterification | 4-Hydroxybenzoic acid, Benzyl alcohol | Dibutyltin oxide | Xylene | Reflux | 5-7 h | High (not specified) |

| Reaction with Benzyl Chloride | 4-Hydroxybenzoic acid, Benzyl chloride | Formamide | None | 150 °C | 7 h | 45.5% conversion |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of Benzyl 4-hydroxybenzoate-2,3,5,6-D4.

Caption: A generalized workflow for the synthesis, work-up, and purification of Benzyl 4-hydroxybenzoate-2,3,5,6-D4.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Benzyl 4-hydroxybenzoate-d4

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Benzyl 4-hydroxybenzoate-d4, a deuterated analog of the preservative Benzylparaben. This document outlines the analytical methodologies used to determine isotopic enrichment and presents the available data in a structured format.

This compound is the deuterium-labeled counterpart of Benzyl 4-hydroxybenzoate.[1] The incorporation of deuterium atoms into the molecular structure offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[2][3] The stability and distinct mass of deuterium make it an ideal tracer.[3] This guide focuses on Benzyl 4-hydroxybenzoate-2,3,5,6-d4, where four hydrogen atoms on the phenolic ring are substituted with deuterium.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining the percentage of the compound that is enriched with the desired deuterium isotopes. Commercially available standards provide a baseline for expected purity levels.

| Parameter | Specification | Source |

| Isotopic Purity (Deuterium) | 98 atom % D | LGC Standards[4] |

| Chemical Purity | min 98% | LGC Standards |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of deuterated compounds relies on a combination of sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Isotopic Purity and Distribution by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing isotopic purity. It allows for the separation of the analyte from potential impurities and the determination of its isotopic distribution. High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, provides the necessary mass accuracy to resolve and quantify the different isotopologues.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the molecule. The relative intensities of these peaks are used to calculate the isotopic distribution and the overall deuterium enrichment. The theoretical isotopic distribution is calculated and compared to the experimental data to confirm the level of deuterium incorporation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

While mass spectrometry is ideal for isotopic analysis, HPLC with UV detection is a standard method for determining chemical purity.

Methodology:

-

Standard and Sample Preparation: A standard solution of Benzyl 4-hydroxybenzoate of known concentration is prepared, along with a solution of the this compound sample.

-

Chromatographic Conditions: A reversed-phase HPLC method is employed. For instance, using a phenylsilane bonded silica gel column with a gradient elution of 1% glacial acetic acid in water (Mobile Phase A) and methanol (Mobile Phase B). The detection wavelength is typically set to 254 nm.

-

Analysis: The standard and sample solutions are injected into the HPLC system. The peak area of the this compound is compared to the peak areas of any detected impurities. The chemical purity is calculated based on the relative peak areas.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key experimental workflows.

References

In-Depth Technical Guide: Benzyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 4-hydroxybenzoate-d4, a deuterated analog of Benzyl 4-hydroxybenzoate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Data Presentation

The incorporation of deuterium into the Benzyl 4-hydroxybenzoate structure results in a predictable increase in its molecular weight. The key quantitative data for both the deuterated and non-deuterated forms are summarized below for easy comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Benzyl 4-hydroxybenzoate | C₁₄H₁₂O₃ | 228.24[1][2][3][4] |

| This compound | C₁₄H₈D₄O₃ | 232.27 |

Experimental Protocols

While specific experimental protocols can vary significantly based on the research application, the following provides a generalized methodology for the use of this compound as an internal standard in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of Benzyl 4-hydroxybenzoate in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Benzyl 4-hydroxybenzoate (analytical standard)

-

This compound (internal standard)

-

Biological matrix (e.g., plasma)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Benzyl 4-hydroxybenzoate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the Benzyl 4-hydroxybenzoate stock solution to create a series of calibration standards with known concentrations.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation:

-

Thaw biological samples to room temperature.

-

To a 100 µL aliquot of the biological sample, add a known amount of the internal standard working solution.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

For cleaner samples, a solid-phase extraction (SPE) step can be implemented following protein precipitation.

-

-

LC-MS Analysis:

-

Inject the supernatant from the sample preparation step onto the LC-MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the parent and daughter ions of both Benzyl 4-hydroxybenzoate and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Benzyl 4-hydroxybenzoate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

A Technical Guide to the Storage and Stability of Deuterated Paraben Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of deuterated paraben standards. Ensuring the integrity of these standards is critical for accurate and reproducible results in research, quality control, and drug development.

Introduction to Deuterated Paraben Standards

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in pharmaceuticals, cosmetics, and food products. Deuterated parabens, in which one or more hydrogen atoms have been replaced by deuterium, are essential internal standards for quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The increased mass of deuterium allows for clear differentiation from the non-labeled analyte, while their similar chemical properties ensure they behave almost identically during sample preparation and analysis.[3]

The key to the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. This inherently slows down chemical reactions involving the cleavage of this bond, including degradation pathways.[4] Consequently, deuterated paraben standards are expected to be more stable than their non-deuterated counterparts.

Recommended Storage and Handling of Deuterated Paraben Standards

Proper storage and handling are paramount to preserving the chemical integrity and isotopic purity of deuterated paraben standards.[5]

2.1. Storage Conditions

General recommendations for storing deuterated standards include low temperatures, protection from light, and protection from moisture. Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions.

Table 1: General Recommended Storage Conditions for Deuterated Paraben Standards

| Form | Storage Temperature | Duration | Key Considerations |

| Neat (Solid/Powder) | +4°C or -20°C or below | Long-term (Years) | Store in a desiccator to prevent moisture absorption. Allow the container to equilibrate to room temperature before opening to prevent condensation. |

| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light by using amber vials. Ensure the container is tightly sealed to prevent solvent evaporation. |

| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles. |

| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the potential for hydrogen-deuterium (H/D) exchange, which can compromise isotopic purity. Prepare fresh solutions as needed. |

Note: Aprotic solvents like acetonitrile, methanol (with caution for transesterification), and ethyl acetate are generally recommended for preparing stock solutions.

2.2. Handling Procedures

-

Equilibration: Before opening, always allow the standard container to warm to room temperature to prevent condensation from atmospheric moisture, which can lead to hydrolysis.

-

Inert Atmosphere: For highly sensitive compounds, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

-

Vial Integrity: Use tightly sealed vials with PTFE-lined caps to minimize evaporation and exposure to air and moisture. Minimize headspace in the vial to reduce evaporation.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid returning unused material to the original container.

-

Solution Preparation: When preparing solutions, use high-purity aprotic solvents unless the experimental protocol dictates otherwise. Be aware of the potential for H/D exchange in protic or aqueous solutions, especially under acidic or basic conditions.

Factors Affecting the Stability of Deuterated Paraben Standards

The stability of deuterated parabens is influenced by several factors, similar to their non-deuterated analogs, though the rates of degradation are generally slower due to the KIE.

-

Temperature: Higher temperatures accelerate the rate of chemical degradation. Storing standards at reduced temperatures is the most effective way to slow down these processes.

-

pH: Parabens are susceptible to hydrolysis, particularly under alkaline (basic) conditions. The optimal pH for paraben stability is generally in the acidic to neutral range (pH 3-7). Hydrolysis is catalyzed by both hydroxyl ions (specific base catalysis) and general bases.

-

Light: Exposure to light, especially UV radiation, can induce photodegradation. Storing standards in amber vials or in the dark is crucial for photosensitive compounds.

-

Oxidation: While generally resistant to oxidation, parabens can be degraded by strong oxidizing agents. Storing under an inert atmosphere can mitigate this risk for sensitive applications.

-

Moisture: The presence of water can facilitate hydrolysis of the ester linkage in parabens. It is critical to store solid standards in a desiccated environment and to use dry solvents for preparing solutions.

Degradation Pathways of Parabens

The primary degradation pathway for parabens is the hydrolysis of the ester bond, which results in the formation of p-hydroxybenzoic acid (PHBA) and the corresponding alcohol. This reaction is catalyzed by acid or, more significantly, by base.

Caption: Primary degradation pathway of parabens via hydrolysis.

Other potential degradation pathways, particularly under forced degradation conditions, include oxidation, which can lead to the formation of hydroquinone and quinone derivatives.

Quantitative Stability Data

While specific long-term stability data for deuterated parabens is not widely published, extensive research on their non-deuterated analogs provides a conservative estimate of their stability. Due to the kinetic isotope effect, deuterated parabens will degrade at a slower rate. The following tables summarize stability data for non-deuterated parabens.

Table 2: Half-lives (t½) of Non-Deuterated Parabens in Aqueous Solution at 25°C

| Paraben | pH | Half-life (years) |

| Methylparaben | 3.0 | > 10 |

| 7.0 | 1.05 | |

| 8.0 | 0.11 (40 days) | |

| Ethylparaben | 7.0 | 1.8 |

| 8.0 | 0.18 (66 days) | |

| Propylparaben | 7.0 | 3.1 |

| 8.0 | 0.35 (128 days) | |

| Butylparaben | 7.0 | 4.8 |

| 8.0 | 0.49 (179 days) | |

| (Data extrapolated from elevated temperature studies. The stability of deuterated analogs is expected to be greater.) |

Table 3: Summary of Forced Degradation Studies on Non-Deuterated Methylparaben and Propylparaben

| Stress Condition | Methylparaben Degradation | Propylparaben Degradation | Primary Degradant |

| Acidic (e.g., 0.1 N HCl, 60°C) | Minor Degradation | Minor Degradation | p-Hydroxybenzoic Acid |

| Alkaline (e.g., 0.1 N NaOH, ambient) | Significant Degradation | Significant Degradation | p-Hydroxybenzoic Acid |

| Oxidative (e.g., 3% H₂O₂, ambient) | Minor to Moderate Degradation | Minor to Moderate Degradation | Oxidative Adducts |

| Thermal (e.g., 60°C, neutral pH) | Minor Degradation | Minor Degradation | p-Hydroxybenzoic Acid |

| Photolytic (UV light) | Degradation observed | Degradation observed | Photodegradation Products |

(This table provides a qualitative summary. The extent of degradation is highly dependent on the specific conditions and duration of exposure.)

Experimental Protocols for Stability Testing

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Caption: General workflow for a stability testing program.

6.1. Stability-Indicating HPLC-UV Method

This protocol is adapted from established methods for paraben analysis and is suitable for assessing the stability of deuterated paraben standards. Method validation is required before use.

Objective: To quantify the concentration of a deuterated paraben standard and separate it from its primary degradation product, p-hydroxybenzoic acid.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient or isocratic elution with:

-

Solvent A: Water with 0.1% phosphoric acid (to control pH and improve peak shape)

-

Solvent B: Acetonitrile or Methanol

-

Example Isocratic Mix: 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the deuterated paraben standard in a suitable aprotic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a stock solution of p-hydroxybenzoic acid (PHBA) reference standard in the same solvent.

-

Create a system suitability solution containing both the deuterated paraben and PHBA.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

-

-

Sample Preparation:

-

For stability studies, dilute the sample (from the stability chamber) with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the system suitability solution to ensure adequate resolution between the paraben and PHBA peaks.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the samples from the stability study.

-

-

Data Processing:

-

Integrate the peak areas for the deuterated paraben and any degradation products.

-

Calculate the concentration of the deuterated paraben in the samples using the calibration curve.

-

Determine the percentage of degradation by comparing the initial concentration (t=0) with the concentration at subsequent time points.

-

Conclusion

Deuterated paraben standards are robust and reliable internal standards for quantitative analysis. Their inherent stability is enhanced by the kinetic isotope effect, making them less prone to degradation than their non-deuterated counterparts. However, their long-term stability is not absolute and is dependent on proper storage and handling. By adhering to the guidelines outlined in this technical guide—storing standards at low temperatures, protecting them from light and moisture, and using appropriate solvents—researchers can ensure the integrity of their standards and the accuracy of their analytical results. For critical applications, periodic verification of the standard's purity and concentration using a validated stability-indicating method is recommended.

References

Technical Guide: Certificate of Analysis for Benzyl 4-hydroxybenzoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of Benzyl 4-hydroxybenzoate-d4. The information is presented to support its use as an internal standard in research and drug development applications.

Compound Information

This compound is the deuterated analog of Benzyl 4-hydroxybenzoate, a member of the paraben family. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

| Parameter | Value |

| Chemical Name | Benzyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

| Synonyms | Benzylparaben-d4, Benzyl p-hydroxybenzoate-d4 |

| CAS Number | 1219805-81-8[1] |

| Molecular Formula | C₁₄H₈D₄O₃ |

| Molecular Weight | 232.27 g/mol |

| Unlabeled CAS Number | 94-18-8[1] |

| Unlabeled Molecular Weight | 228.24 g/mol [2][3] |

Analytical Specifications

The following table summarizes the key analytical specifications for a representative lot of this compound.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity | ≥98.0%[1] | HPLC-UV |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

Experimental Protocols

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The chemical purity of this compound is determined by HPLC with UV detection. The method separates the main component from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Calculation: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Isotopic Enrichment Determination by Mass Spectrometry

Principle: The isotopic enrichment of this compound is determined by mass spectrometry. The relative intensities of the molecular ions corresponding to the deuterated (d4) and non-deuterated (d0) species are used to calculate the percentage of deuterium incorporation.

Instrumentation:

-

Mass spectrometer (e.g., LC-MS or GC-MS)

Reagents:

-

Methanol or other suitable solvent

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent.

-

Mass Spectrometric Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire a full scan mass spectrum in the appropriate mass range to observe the molecular ion cluster.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the fully deuterated species ([M+4]+).

-

Identify the peak corresponding to the molecular ion of the non-deuterated species ([M]+).

-

Calculate the isotopic enrichment using the following formula:

Isotopic Enrichment (%) = [Intensity(M+4) / (Intensity(M) + Intensity(M+1) + Intensity(M+2) + Intensity(M+3) + Intensity(M+4))] x 100

-

Structural Confirmation by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound. The absence of signals in the aromatic region corresponding to the deuterated phenyl ring confirms the position of deuterium labeling.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent.

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

The spectrum should show signals corresponding to the benzyl protons and the hydroxyl proton.

-

The signals corresponding to the protons on the 4-hydroxybenzoate phenyl ring should be absent or significantly reduced in intensity, confirming successful deuteration at these positions.

-

Conclusion

The analytical data presented in this technical guide confirm the identity, purity, and isotopic enrichment of this compound. The detailed experimental protocols provide a framework for its quality control and application in quantitative analytical studies. This deuterated standard is a valuable tool for researchers and scientists in the pharmaceutical and related industries.

References

Methodological & Application

Application Notes: Benzyl 4-hydroxybenzoate-d4 as an Internal Standard in Quantitative Analysis

Introduction

Benzyl 4-hydroxybenzoate-d4 is the deuterated form of Benzyl 4-hydroxybenzoate (benzyl paraben), an alkyl ester of p-hydroxybenzoic acid. Due to its structural similarity and mass difference with the non-deuterated form and other parabens, it is an excellent internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, experiencing similar ionization effects and compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of parabens in cosmetic products.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₈D₄O₃ |

| Molecular Weight | 232.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile |

| CAS Number | 1219805-81-8 |

Application: Quantification of Parabens in Cosmetic Creams using LC-MS/MS

This protocol outlines the determination of various parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in cosmetic cream samples using this compound as an internal standard.

Experimental Workflow

Caption: Workflow for the analysis of parabens in cosmetics.

Materials and Reagents

-

This compound (Internal Standard)

-

Methylparaben, Ethylparaben, Propylparaben, Butylparaben (Analytical Standards)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid

-

Cosmetic cream sample

Instrumentation

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical Balance

-

Sonicator

-

Centrifuge

-

Vortex Mixer

Protocol

-

Standard Solution Preparation:

-

Prepare individual stock solutions of each paraben and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a mixed working standard solution containing all parabens at a concentration of 10 µg/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh 100 mg of the cosmetic cream sample into a 15 mL centrifuge tube.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

-

Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 10 minutes in a water bath.

-

Centrifuge the sample for 5 minutes at 800 g.

-

Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for each paraben and the internal standard.

-

-

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of parabens using a deuterated internal standard with LC-MS/MS. The data is compiled from various studies and represents expected values for a validated method.

| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |

| Methylparaben | 1 - 500 | >0.99 | 0.5 | 1.0 | 95 - 105 | < 10 |

| Ethylparaben | 1 - 500 | >0.99 | 0.2 | 0.5 | 92 - 108 | < 10 |

| Propylparaben | 0.5 - 250 | >0.99 | 0.1 | 0.2 | 97 - 103 | < 8 |

| Butylparaben | 0.5 - 250 | >0.99 | 0.2 | 0.5 | 94 - 106 | < 9 |

| This compound (IS) | - | - | - | - | - | - |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

Caption: Logic of quantification using an internal standard.

Conclusion

This compound serves as a reliable internal standard for the accurate and precise quantification of parabens in complex matrices such as cosmetic products. Its chemical properties, which closely mimic those of the target analytes, ensure that it effectively compensates for variations throughout the analytical process. The LC-MS/MS method detailed in this application note, incorporating this compound, provides a robust and sensitive approach for quality control and safety assessment in the cosmetics industry.

Application Note: High-Sensitivity Quantification of Parabens in Cosmetic Products Using GC-MS/MS with Deuterated Internal Standards

Abstract

This application note details a robust and sensitive method for the quantification of common parabens in cosmetic products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of corresponding deuterated internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and professionals in the drug development and cosmetic industries for quality control and safety assessment of personal care products. Detailed protocols for sample preparation, optional derivatization, and instrument parameters are provided, along with comprehensive quantitative data.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic and pharmaceutical products due to their effective antimicrobial properties. However, concerns about their potential endocrine-disrupting effects have led to increased scrutiny and the need for sensitive and accurate quantification methods. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the analysis of parabens in complex matrices like cosmetics. The use of stable isotope-labeled internal standards, such as deuterated parabens, is crucial for achieving reliable quantitative results by compensating for analyte loss during sample preparation and potential matrix-induced ionization suppression or enhancement.[1]

This application note presents a validated GC-MS/MS method for the simultaneous determination of methyl-, ethyl-, propyl-, and butylparaben in cosmetic samples.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed for the effective extraction of parabens from a cream-based cosmetic matrix.

Materials:

-

Cosmetic sample (cream, lotion, etc.)

-

Methanol (HPLC grade)

-

Deuterated paraben internal standard mix (in methanol)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

GC vials

Procedure:

-

Weigh 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

-

Add a precise volume of the deuterated internal standard stock solution.

-

Add 5 mL of methanol to the tube.

-

Vortex the sample for 2 minutes to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

-

Centrifuge the sample at 5000 rpm for 10 minutes to pellet solid excipients.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean GC vial.

-

The sample is now ready for direct GC-MS/MS analysis or optional derivatization.

Optional Derivatization: Silylation

For certain applications or to improve the chromatographic peak shape and sensitivity for some parabens, a derivatization step can be performed. Silylation is a common derivatization technique for compounds with active hydrogens.[2]

Materials:

-

Sample extract from the previous step

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

The derivatized sample is ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 7890B GC with 7000D Triple Quadrupole MS).

GC Conditions:

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless)

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS/MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Nitrogen

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: MRM Transitions for Parabens and Deuterated Standards

| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Methylparaben | Methylparaben-d4 | 152 | 92 | 121 | 10 |

| Methylparaben-d4 | - | 156 | 96 | 125 | 10 |

| Ethylparaben | Ethylparaben-d4 | 166 | 92 | 121 | 10 |

| Ethylparaben-d4 | - | 170 | 96 | 125 | 10 |

| Propylparaben | Propylparaben-d4 | 180 | 92 | 121 | 10 |

| Propylparaben-d4 | - | 184 | 96 | 125 | 10 |

| Butylparaben | Butylparaben-d4 | 194 | 92 | 121 | 10 |

| Butylparaben-d4 | - | 198 | 96 | 125 | 10 |

Table 2: Method Performance Data

| Analyte | Linearity Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Methylparaben | 1 - 500 | >0.998 | 0.3 | 1.0 | 98.5 |

| Ethylparaben | 1 - 500 | >0.997 | 0.3 | 1.0 | 99.2 |

| Propylparaben | 1 - 500 | >0.999 | 0.2 | 0.8 | 101.3 |

| Butylparaben | 1 - 500 | >0.998 | 0.2 | 0.8 | 97.9 |

Recovery was assessed by spiking blank cosmetic base matrix at three concentration levels (low, medium, high). The presented values are the average recoveries.

Visualizations

Caption: Experimental workflow for paraben quantification.

Caption: Logic of using a deuterated internal standard.

Conclusion

The GC-MS/MS method presented provides a reliable, sensitive, and accurate approach for the quantification of parabens in cosmetic products. The use of deuterated internal standards is essential for correcting matrix-related interferences and ensuring the high quality of the analytical data. The detailed protocols and performance data demonstrate the suitability of this method for routine quality control and research applications in the cosmetics and pharmaceutical industries.

References

Application Notes and Protocols for Paraben Analysis in Cosmetics

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic products due to their broad-spectrum antimicrobial activity.[1][2] Common parabens found in cosmetics include methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP).[3] Regulatory bodies in various regions, including the European Union, have set maximum concentration limits for parabens in cosmetics, necessitating accurate and reliable analytical methods for their quantification.[2][4] The complex matrix of cosmetic products, which can range from simple solutions to complex emulsions like creams and lotions, presents a significant challenge for sample preparation. Effective sample preparation is crucial to eliminate interfering substances and enrich the target analytes before instrumental analysis, which is commonly performed using High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of parabens in cosmetics: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These protocols are designed for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the performance of the described sample preparation methods for paraben analysis in various cosmetic matrices.

| Method | Paraben | Cosmetic Matrix | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| LLE | Methylparaben | Body Wash | 82 - 101 | - | - | |

| Ethylparaben | Body Wash | 82 - 101 | - | - | ||

| Propylparaben | Body Wash | 82 - 101 | - | - | ||

| Butylparaben | Body Wash | 82 - 101 | - | - | ||

| Methylparaben | Creams, Lotions | - | - | 2.358 | ||

| SPE | Methylparaben | Hand Creams | - | 0.5 | 1.5 | |

| Propylparaben | Hand Creams | - | 0.5 | 1.5 | ||

| Methylparaben | Various Cosmetics | 62.6 - 100.4 | - | - | ||

| Ethylparaben | Various Cosmetics | 62.6 - 100.4 | - | - | ||

| Propylparaben | Various Cosmetics | 62.6 - 100.4 | - | - | ||

| Butylparaben | Various Cosmetics | 62.6 - 100.4 | - | - | ||

| QuEChERS | Methylparaben | Moisturizing Cream, Lotion | 83.7 - 88.6 | - | 0.1 | |

| Propylparaben | Moisturizing Cream, Lotion | 83.7 - 88.6 | - | 0.1 |

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Creams and Lotions

This protocol is a general procedure for the extraction of parabens from complex cosmetic matrices like creams and lotions.

Materials:

-

Cosmetic sample (cream, lotion)

-

Acetone

-

Sodium chloride (NaCl) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filter, 0.45 µm)

-

Evaporation system (e.g., nitrogen evaporator or rotary evaporator)

-

HPLC vials

Procedure:

-

Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a centrifuge tube.

-

Initial Extraction: Add 2.5 mL of acetone and 1.25 mL of sodium chloride solution to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and initial extraction of the parabens.

-

Phase Separation: Add 5 mL of ethyl acetate to the tube and vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Drying: Add a small amount of anhydrous magnesium sulfate to the collected organic extract to remove any residual water.

-

Filtration: Filter the dried extract through a 0.45 µm filter into a clean vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

-

Analysis: The reconstituted sample is now ready for injection into the HPLC system.

Solid-Phase Extraction (SPE) Protocol for Creams and Gels

This protocol describes a common SPE procedure for the cleanup and concentration of parabens from cosmetic samples. C18 cartridges are frequently used for this purpose.

Materials:

-

Cosmetic sample (cream, gel)

-

Methanol

-

0.1 M Ammonium hydroxide (NH₄OH) (for gels)

-

Deionized water

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

SPE manifold

-

Centrifuge (for gels)

-

HPLC vials

Procedure:

-

Sample Preparation (for Creams):

-

Accurately weigh approximately 1.0 g of the hand cream into a beaker.

-

Dissolve the sample in 9.0 mL of methanol.

-

-

Sample Preparation (for Gels):

-

Accurately weigh approximately 0.5 g of the gel into a centrifuge tube.

-

Add 5 mL of methanol and dissolve the sample.

-

Adjust the pH to ~7 with 0.1 M ammonium hydroxide to precipitate gelling agents.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Use the supernatant for the SPE procedure.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load 1.0 mL of the prepared sample solution onto the conditioned SPE cartridge.

-

-

Washing (Interference Removal):

-

Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 40:60 v/v) to remove polar interferences.

-

-

Analyte Elution:

-

Elute the retained parabens with 5 mL of methanol into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of HPLC mobile phase (e.g., 1 mL).

-

-

Analysis: The reconstituted sample is ready for HPLC analysis.

Modified QuEChERS Protocol for Creams and Lotions

This protocol is a modified version of the QuEChERS method, adapted for the extraction and cleanup of parabens from cosmetic matrices.

Materials:

-

Cosmetic sample (moisturizing cream, lotion)

-

Acetone

-

QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Procedure:

-

Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetone to the centrifuge tube.

-

Extraction:

-

Add the QuEChERS extraction salt packet to the tube.

-

Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

-

-

Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the supernatant (acetone extract) to a 2 mL d-SPE tube containing PSA and magnesium sulfate.

-

Vortex the d-SPE tube for 30 seconds.

-

-

Second Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 5 minutes to pellet the sorbent.

-

Final Extract: The resulting supernatant is the final extract.

-

Analysis: The extract can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Visualizations

References

- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers [mdpi.com]

- 4. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

Application of Benzyl 4-hydroxybenzoate-d4 in Environmental Water Testing

Abstract

This document provides detailed application notes and protocols for the use of Benzyl 4-hydroxybenzoate-d4 as an internal standard in the quantitative analysis of parabens in environmental water samples. The methodology described herein utilizes solid-phase extraction (SPE) for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This approach offers high accuracy, precision, and sensitivity, making it suitable for monitoring trace levels of paraben contaminants in various water matrices. The use of a deuterated internal standard is crucial for correcting matrix effects and variations during sample processing and analysis.[1]

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. Their extensive use has led to their continuous release into the environment, with wastewater discharges being a primary source.[2][3] The presence of parabens in environmental waters is a growing concern due to their potential endocrine-disrupting effects. Consequently, sensitive and reliable analytical methods are required for their monitoring.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of trace organic contaminants.[1] It involves the addition of a known amount of a stable isotope-labeled analog of the target analyte, known as an internal standard, to the sample at the beginning of the analytical procedure. This compound, a deuterated form of benzylparaben, serves as an excellent internal standard for the analysis of various parabens. Its chemical and physical properties are nearly identical to the corresponding non-labeled parabens, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling compensation for analyte losses during sample preparation and variations in instrument response.

This application note details a robust and validated method for the determination of common parabens (e.g., methylparaben, ethylparaben, propylparaben, butylparaben, and benzylparaben) in environmental water samples using this compound as an internal standard.

Experimental Protocols

Reagents and Materials

-

Standards: this compound, methylparaben, ethylparaben, propylparaben, butylparaben, and benzylparaben (analytical grade).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

-

Solid-Phase Extraction (SPE): Oasis HLB cartridges (or equivalent).

-

Sample Collection: Amber glass bottles, pre-cleaned with methanol and ultrapure water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible. If storage is necessary, acidify the samples to pH 2-3 with sulfuric acid to inhibit microbial degradation.

-

Internal Standard Spiking: To a 100 mL water sample, add a known concentration of this compound solution in methanol (e.g., 100 ng/L).

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the retained parabens with 5 mL of methanol.

-